molecular formula C11H18N4O5S B5367100 ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B5367100
M. Wt: 318.35 g/mol
InChI Key: KFPXVCANPRQREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as EAMS and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

EAMS exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, EAMS reduces inflammation and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EAMS has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. EAMS has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.

Advantages and Limitations for Lab Experiments

EAMS has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EAMS has also been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, EAMS has certain limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EAMS also has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for research on EAMS. One potential direction is to explore the use of EAMS in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. EAMS has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore the use of EAMS in combination with other drugs for the treatment of cancer. EAMS has been found to enhance the efficacy of certain chemotherapeutic agents and may have potential applications in combination therapy. Overall, EAMS is a promising compound with significant potential for use in the development of new drugs for the treatment of various diseases.

Synthesis Methods

EAMS can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-amino-5-methyl-4-isoxazole sulfonic acid with ethyl piperazine-1-carboxylate in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography to obtain pure EAMS.

Scientific Research Applications

EAMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. EAMS has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.

properties

IUPAC Name

ethyl 4-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5S/c1-3-19-11(16)14-4-6-15(7-5-14)21(17,18)9-8(2)20-13-10(9)12/h3-7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPXVCANPRQREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.